molecular formula C16H17N3O4S B2598980 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034439-71-7

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2598980
CAS No.: 2034439-71-7
M. Wt: 347.39
InChI Key: BRXZQJBEXYQZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic scaffold. Its structure integrates a furan ring (oxygen-containing heterocycle), a pyrazole ring (nitrogen-containing heterocycle), and a methoxy-substituted benzenesulfonamide moiety. This combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-15-6-2-3-8-16(15)24(20,21)18-12-13(14-7-4-11-23-14)19-10-5-9-17-19/h2-11,13,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXZQJBEXYQZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Acylated or alkylated benzene derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Key Structural Features Synthetic Method Key Findings Reference
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide - Furan (O-heterocycle)
- Pyrazole (N-heterocycle)
- Methoxybenzenesulfonamide
Not explicitly detailed; likely via nucleophilic substitution or coupling reactions Hypothesized enhanced solubility due to polar methoxy group; potential dual heterocyclic activity N/A
N-(2-phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2a) - Piperidine nitroxide
- Phenyl groups
- Sulfonamide
GP1 method (silica gel chromatography) Stable radical scavenger properties; confirmed via NMR/HRMS
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide (2b) - p-Tolyl group
- Piperidine nitroxide
GP1 method (silica gel chromatography) Enhanced lipophilicity vs. 2a; structural stability confirmed via IR/NMR
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide - Pyrazole
- Pyridine
- Sulfamide (vs. sulfonamide)
SNAr mechanism (4-bromo-N-(1H-pyrazol-1-yl)aniline + 4-vinylpyridine) Potential kinase inhibition due to pyridine-pyrazole synergy; no biological data reported
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide - Ethyl group
- Methoxyphenyl
Standard sulfonylation Biologically active (antimicrobial); crystal structure resolved
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide - Benzimidazole
- Dimethylaminomethylene
Condensation reaction (DMF solvent) Structural analog with potential anticancer activity; crystal structure determined

Key Observations:

Heterocyclic Diversity : The target compound uniquely combines furan and pyrazole rings, unlike simpler sulfonamides (e.g., N-ethyl derivatives in ). This may enhance binding to targets requiring multipoint interactions, such as ATP-binding pockets in kinases.

Solubility and Lipophilicity: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., 2a/2b with piperidine nitroxides) . Conversely, lipophilic substituents (e.g., p-tolyl in 2b) may enhance membrane permeability.

Synthetic Complexity : The target compound’s synthesis is inferred to involve multi-step coupling (similar to ), contrasting with simpler sulfonamides synthesized via direct sulfonylation (e.g., ).

Biological Potential: While direct data are lacking, pyrazole-containing analogs (e.g., ) exhibit kinase inhibition, and benzimidazole derivatives (e.g., ) show anticancer activity, suggesting plausible biological relevance for the target molecule.

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrazole moiety, and a methoxybenzenesulfonamide group. Its molecular formula is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, and it has been shown to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of furan derivatives with pyrazole compounds.
  • Functional Group Modifications : Subsequent steps include the introduction of the methoxybenzenesulfonamide group through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that these compounds can inhibit microbial growth by disrupting cellular processes.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

Research Findings

Numerous studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study Findings
Study 1Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Showed anti-inflammatory effects in animal models, reducing edema and inflammatory markers.
Study 3Evaluated cytotoxicity against cancer cell lines, revealing potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Anticancer Activity : A derivative exhibited selective cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells.
  • Case Study on Inflammatory Disorders : In models of arthritis, treatment with related compounds resulted in significant reductions in joint swelling and pain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.